molecular formula C26H26N3NaO5S B3214004 Dasabuvir sodium CAS No. 1132940-11-4

Dasabuvir sodium

Cat. No.: B3214004
CAS No.: 1132940-11-4
M. Wt: 515.6 g/mol
InChI Key: XHGMJAKIIJSQMF-UHFFFAOYSA-M
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Description

Dasabuvir sodium is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with the Hepatitis C Virus (HCV). It is a non-nucleoside NS5B inhibitor that binds to the palm domain of NS5B and induces a conformational change, rendering the polymerase unable to elongate viral RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dasabuvir sodium is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing advanced purification techniques to achieve high yields and purity. The process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Dasabuvir sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .

Scientific Research Applications

Dasabuvir sodium has several scientific research applications, including:

Mechanism of Action

Dasabuvir sodium functions by specifically targeting the HCV NS5B RNA-dependent RNA polymerase, which is essential for the replication of the hepatitis C virus. By binding to an allosteric site on the NS5B polymerase, dasabuvir effectively inhibits the enzyme’s activity, thus preventing the synthesis of viral RNA. This inhibition leads to a decrease in viral replication and ultimately helps in eradicating the infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dasabuvir sodium is unique due to its specific mechanism of action as a non-nucleoside NS5B inhibitor. Unlike nucleoside inhibitors, dasabuvir binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits the enzyme’s activity. This unique binding site and mechanism make dasabuvir an essential component of combination therapies for treating HCV genotype 1 infections .

Properties

CAS No.

1132940-11-4

Molecular Formula

C26H26N3NaO5S

Molecular Weight

515.6 g/mol

IUPAC Name

sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide

InChI

InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1

InChI Key

XHGMJAKIIJSQMF-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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